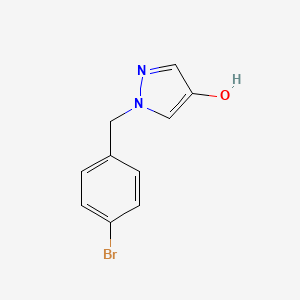

1-(4-Bromo-benzyl)-1H-pyrazol-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-bromophenyl)methyl]pyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c11-9-3-1-8(2-4-9)6-13-7-10(14)5-12-13/h1-5,7,14H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBHHVMKKCHBJRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(C=N2)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Bromo Benzyl 1h Pyrazol 4 Ol

Retrosynthetic Analysis and Key Precursors for 1-(4-Bromo-benzyl)-1H-pyrazol-4-ol

A logical retrosynthetic analysis of this compound suggests two primary disconnection points. The most straightforward approach involves the disconnection of the N-benzyl bond, leading to two key precursors: 1H-pyrazol-4-ol and 4-bromobenzyl halide (e.g., bromide or chloride). This strategy relies on a subsequent N-alkylation step to assemble the target molecule.

A second approach involves disconnecting the pyrazole (B372694) ring itself. This would start from simpler acyclic precursors that can be cyclized to form the substituted pyrazole ring in one or more steps. For instance, a condensation reaction between a hydrazine (B178648) derivative (4-bromobenzylhydrazine) and a suitable three-carbon electrophile containing a hydroxyl or protected hydroxyl group at the C4 position could be envisioned.

Key Precursors:

| Precursor Name | Chemical Structure | Role in Synthesis |

| 1H-Pyrazol-4-ol | C₃H₄N₂O | Core heterocyclic structure |

| 4-Bromobenzyl bromide | C₇H₆Br₂ | Alkylating agent to introduce the benzyl (B1604629) moiety |

| 4-Bromobenzylhydrazine | C₇H₉BrN₂ | Precursor for forming the pyrazole ring with the N-substituent already in place |

| Ethyl (ethoxymethylene)cyanoacetate | C₈H₁₁NO₃ | A potential precursor for building the pyrazol-4-ol ring |

Classical Synthetic Routes to the 1H-pyrazol-4-ol Core

The synthesis of the 1H-pyrazol-4-ol core is a well-established process in heterocyclic chemistry. Classical methods typically involve the cyclization of 1,3-dicarbonyl compounds or their equivalents with hydrazine.

One common route involves the reaction of hydrazine hydrate (B1144303) with a β-ketoester that has a leaving group at the α-position. For example, the condensation of hydrazine with ethyl 2-formyl-3-oxopropanoate (or a protected version) can lead to the formation of the pyrazole ring. Subsequent hydrolysis and decarboxylation can yield the desired 1H-pyrazol-4-ol.

Another notable method is the reaction of hydrazine with malonic acid derivatives. For instance, the cyclization of diethyl malonate with hydrazine can be manipulated under specific conditions to favor the formation of the pyrazol-4-ol structure, although pyrazol-5-one isomers are often competing products.

A more direct, though less common, classical approach might involve the use of diazomethane (B1218177) with a suitable ketene (B1206846) acetal, followed by hydrolysis to reveal the hydroxyl group. However, the handling of diazomethane presents significant safety challenges.

Strategies for Introducing the 4-Bromo-benzyl Moiety

Once the 1H-pyrazol-4-ol core is obtained, the introduction of the 4-bromo-benzyl group is typically achieved via N-alkylation.

The direct N-alkylation of 1H-pyrazol-4-ol with a 4-bromobenzyl halide is the most common and direct method. This reaction is typically performed in the presence of a base to deprotonate the pyrazole nitrogen, thereby increasing its nucleophilicity.

The choice of base and solvent is critical for the success of this reaction, influencing both the yield and the regioselectivity (alkylation at N1 vs. N2). Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH). Solvents such as dimethylformamide (DMF), acetonitrile, or tetrahydrofuran (B95107) (THF) are frequently employed. For instance, the reaction of 4-bromo-1H-pyrazole with (bromomethyl)cyclopropane (B137280) has been successfully carried out using K₂CO₃ in DMF at room temperature. A similar approach using 4-bromobenzyl bromide would be expected to yield the desired product.

Alternative methods for N-alkylation have also been developed, such as using trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst, which can provide good yields for N-alkyl pyrazoles. semanticscholar.org Microwave-assisted, solvent-free conditions using sodium hydrogen carbonate have also been reported as an efficient method for N-alkylating pyrazoles. researchgate.net

Table of N-Alkylation Conditions for Pyrazole Derivatives:

| Base | Solvent | Temperature | Notes | Reference |

| K₂CO₃ | DMF | Room Temp. | Standard conditions for alkylation with alkyl halides. | |

| Cs₂CO₃ | Acetonitrile | Not specified | Often provides higher yields and better regioselectivity. | |

| NaH | DMF | 0 °C to 60 °C | Used for O-alkylation of a pyrazol-3-ol, but applicable to N-alkylation. mdpi.com | |

| Basic molecular sieves | Acetonitrile/DMF | 80 °C | Catalytic approach for pyrazole alkylation. researchgate.net | |

| Brønsted acid (CSA) | 1,2-DCE | Reflux | For use with trichloroacetimidate electrophiles. semanticscholar.org |

While direct N-alkylation is the most likely route, palladium-catalyzed cross-coupling reactions are highly relevant in the synthesis of N-aryl and N-benzyl pyrazole analogues, particularly when constructing more complex molecules. For example, the Suzuki-Miyaura coupling reaction is used to form C-C bonds between pyrazole boronates and aryl halides. google.com

In a related context, palladium-catalyzed N-arylation (a Buchwald-Hartwig type reaction) allows for the coupling of pyrazoles with aryl halides. rsc.org Although less common for N-benzylation, this methodology demonstrates the power of palladium catalysis in forming C-N bonds with pyrazole heterocycles. These methods could be adapted for the synthesis of this compound if the direct alkylation approach proves to be low-yielding or if the starting materials are more amenable to a cross-coupling strategy.

Novel and Green Chemistry Approaches in the Synthesis of this compound

Modern synthetic chemistry emphasizes the use of environmentally benign and efficient methods. For the synthesis of this compound, several green approaches can be considered.

One-pot, multi-component reactions represent a highly efficient strategy. A three-component reaction involving an aldehyde, a ketone, and a hydrazine could potentially be designed to construct the substituted pyrazole in a single step, minimizing waste and purification steps. nih.gov

The use of greener catalysts and reaction media is another important aspect. Water is an ideal green solvent, and phase-transfer catalysis can be employed for the N-alkylation step to avoid the use of volatile organic solvents. researchgate.net Additionally, the use of solid-supported catalysts, such as basic molecular sieves, can simplify product purification and allow for catalyst recycling. researchgate.net

Photoredox catalysis offers a novel approach for N-alkylation under mild, room temperature conditions. A visible-light-induced metallaphotoredox platform using a copper catalyst has been shown to be effective for the N-alkylation of various heterocycles with alkyl bromides. princeton.edu This method avoids the high temperatures often required in traditional thermal Sₙ2 reactions. princeton.edu

Optimization of Reaction Conditions and Yields for this compound Production

Optimizing the synthesis of this compound would focus on the N-alkylation step, as it is the key transformation in the most likely synthetic route. Key parameters to optimize include:

Base: The strength and solubility of the base can significantly impact the reaction rate and yield. While K₂CO₃ is standard, stronger bases like Cs₂CO₃ or NaH might be necessary to achieve complete deprotonation and drive the reaction to completion.

Solvent: The polarity and boiling point of the solvent will affect the solubility of the reactants and the reaction temperature. Aprotic polar solvents like DMF or DMSO are generally effective for Sₙ2 reactions.

Temperature: While some N-alkylations proceed at room temperature, heating may be required to increase the reaction rate. However, excessive heat can lead to side reactions and decomposition. A systematic study of the temperature profile is essential.

Reactant Stoichiometry: Using a slight excess of the alkylating agent (4-bromobenzyl bromide) can help to ensure complete consumption of the pyrazol-4-ol starting material.

Catalyst: In catalytic versions of the reaction, screening different catalysts (e.g., different phase-transfer catalysts or solid-supported bases) and optimizing the catalyst loading would be crucial for maximizing efficiency.

A design of experiments (DoE) approach could be systematically employed to investigate the interplay between these variables and identify the optimal conditions for maximizing the yield and purity of the final product.

Advanced Spectroscopic and Structural Elucidation of 1 4 Bromo Benzyl 1h Pyrazol 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isomeric Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For 1-(4-Bromo-benzyl)-1H-pyrazol-4-ol, both ¹H and ¹³C NMR would be essential for confirming the connectivity of the atoms and assessing the isomeric purity.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit characteristic signals corresponding to the distinct proton environments in the molecule. Based on data from analogous compounds such as 1-benzyl-1H-pyrazoles, the following proton signals can be predicted:

Aromatic Protons (A₂B₂ System): The protons on the 4-bromobenzyl group will likely appear as two doublets in the aromatic region (typically δ 7.0-7.6 ppm). The protons ortho to the bromine atom would be expected at a slightly different chemical shift than the protons meta to the bromine, due to the electronic effects of the halogen.

Benzyl (B1604629) CH₂ Protons: A singlet corresponding to the two benzylic protons is anticipated, likely in the range of δ 5.0-5.3 ppm.

Pyrazole (B372694) Ring Protons: The protons on the pyrazole ring at positions 3 and 5 would appear as distinct singlets or doublets, depending on the solvent and concentration. Their chemical shifts are expected in the region of δ 7.0-8.0 ppm.

Hydroxyl Proton: A broad singlet for the hydroxyl proton (OH) is expected, the chemical shift of which would be highly dependent on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide crucial information about the carbon skeleton of the molecule. The predicted chemical shifts for the carbon atoms are as follows:

Aromatic Carbons: The carbon atoms of the 4-bromobenzyl ring would show distinct signals in the aromatic region (δ 120-140 ppm). The carbon atom attached to the bromine (C-Br) would have a characteristic chemical shift.

Benzyl CH₂ Carbon: The benzylic carbon is expected to resonate in the range of δ 50-60 ppm.

Pyrazole Ring Carbons: The carbon atoms of the pyrazole ring would appear in the aromatic region, with the carbon bearing the hydroxyl group (C4) exhibiting a downfield shift due to the oxygen atom's electronegativity.

A hypothetical data table for the predicted NMR signals is presented below:

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Aromatic | ~7.5 | d | 2H, Ar-H (ortho to CH₂) |

| Aromatic | ~7.2 | d | 2H, Ar-H (ortho to Br) |

| Pyrazole | ~7.6 | s | 1H, Pyrazole-H (C3/C5) |

| Pyrazole | ~7.4 | s | 1H, Pyrazole-H (C5/C3) |

| Benzyl | ~5.2 | s | 2H, CH₂ |

| Hydroxyl | Variable | br s | 1H, OH |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |

| Pyrazole | ~140 | C4-OH |

| Aromatic | ~138 | C-N (Aromatic) |

| Pyrazole | ~135 | C3/C5 |

| Aromatic | ~132 | CH (Aromatic) |

| Aromatic | ~129 | CH (Aromatic) |

| Aromatic | ~122 | C-Br |

| Benzyl | ~55 | CH₂ |

The absence of signals corresponding to other isomers would confirm the isomeric purity of the sample.

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis

Mass spectrometry would be employed to confirm the molecular weight of this compound and to gain insight into its fragmentation pathways. The nominal molecular weight of the compound is approximately 268.1 g/mol . High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak [M]⁺. Due to the presence of a bromine atom, a characteristic isotopic pattern for the molecular ion peak would be observed, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺).

Key fragmentation pathways would likely involve:

Benzylic Cleavage: Loss of the 4-bromobenzyl radical to form a pyrazol-4-ol cation.

Tropylium Ion Formation: Cleavage at the benzyl position to form the stable 4-bromotropylium cation.

Loss of CO: Fragmentation of the pyrazole ring, potentially involving the loss of a carbon monoxide molecule from the hydroxyl-substituted ring.

A predicted fragmentation pattern is summarized in the following table:

| m/z | Predicted Fragment |

| 268/270 | [M]⁺ (Molecular ion) |

| 171/173 | [M - C₇H₆]⁺ |

| 97 | [C₄H₅N₂O]⁺ |

| 169/171 | [C₇H₆Br]⁺ (4-Bromotropylium) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is predicted to display the following characteristic absorption bands:

O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group. The broadness is due to hydrogen bonding.

C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the benzyl CH₂ group would appear just below 3000 cm⁻¹.

C=C and C=N Stretching: Absorptions in the 1400-1600 cm⁻¹ region corresponding to the stretching vibrations of the pyrazole and benzene (B151609) rings.

C-O Stretching: A band in the region of 1200-1300 cm⁻¹ due to the C-O stretching of the hydroxyl group.

C-Br Stretching: A characteristic absorption at lower frequencies, typically in the range of 500-600 cm⁻¹.

A summary of the predicted IR absorption bands is provided below:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (stretch) | 3200-3600 | Broad, Strong |

| C-H (aromatic) | 3000-3100 | Medium |

| C-H (aliphatic) | 2850-2960 | Medium |

| C=C, C=N (aromatic/heteroaromatic) | 1400-1600 | Medium to Strong |

| C-O (stretch) | 1200-1300 | Strong |

| C-Br (stretch) | 500-600 | Medium |

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions of this compound

While no specific crystal structure for this compound is publicly available, insights into its solid-state conformation can be gleaned from related structures, such as that of 4-benzyl-1H-pyrazole. nih.gov It is anticipated that the molecule would adopt a conformation that minimizes steric hindrance. The dihedral angle between the pyrazole and the benzene rings would be a key conformational parameter.

In the solid state, intermolecular hydrogen bonding involving the hydroxyl group of the pyrazole ring is expected to be a dominant feature, likely forming chains or dimeric structures. nih.gov Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules could further stabilize the crystal lattice. The bromine atom might also participate in halogen bonding interactions.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Analogue Analysis

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical techniques used to study chiral molecules. researchgate.netnih.gov The target compound, this compound, is achiral and therefore would not exhibit a VCD or ECD spectrum.

However, if a chiral center were introduced into the molecule, for example, by substitution on the benzylic carbon or by resolving atropisomers if rotational barriers are high enough, these techniques would be invaluable for determining the absolute configuration of the enantiomers. VCD, which measures the differential absorption of left and right circularly polarized infrared light, is particularly sensitive to the three-dimensional arrangement of atoms in a molecule. researchgate.net ECD provides information about the electronic transitions in a chiral molecule. For any potential chiral analogues of this compound, a combination of experimental VCD/ECD spectra and quantum chemical calculations would be a powerful method for unambiguous assignment of their absolute stereochemistry.

Computational and Theoretical Investigations of 1 4 Bromo Benzyl 1h Pyrazol 4 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. For 1-(4-bromo-benzyl)-1H-pyrazol-4-ol, these calculations can elucidate the distribution of electrons within the molecule, which is crucial for its reactivity and interactions with biological targets.

The electronic structure of this compound can be characterized by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap suggests higher reactivity.

Table 1: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.8 D |

Note: The data in this table is illustrative and based on typical values for similar pyrazole (B372694) derivatives.

The molecular electrostatic potential (MEP) map is another valuable output of quantum chemical calculations. It visualizes the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential around the oxygen atom of the hydroxyl group and the nitrogen atoms of the pyrazole ring, indicating these as potential sites for electrophilic attack or hydrogen bonding. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a likely hydrogen bond donor.

Density Functional Theory (DFT) Studies on Conformational Preferences and Tautomerism

Density Functional Theory (DFT) is a robust computational method used to investigate the geometric and electronic structure of molecules. nih.gov For this compound, DFT studies are instrumental in determining its most stable three-dimensional arrangement (conformation) and exploring the possibility of tautomerism.

The conformational landscape of this molecule is primarily defined by the rotational freedom around the single bonds connecting the benzyl (B1604629) group to the pyrazole ring and the orientation of the hydroxyl group. DFT calculations can map the potential energy surface by systematically rotating these bonds, allowing for the identification of the global minimum energy conformation. This preferred conformation is crucial as it represents the most likely shape of the molecule when interacting with a biological target.

Tautomerism, the interconversion of structural isomers, is also a key aspect to consider for this compound. The pyrazole ring system can exist in different tautomeric forms. DFT calculations can predict the relative energies of these tautomers, thereby determining the most stable form under different conditions.

Molecular Docking Simulations with Established Biological Targets (In Vitro Context)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. amazonaws.comresearchgate.net This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. nih.gov

Ligand-Protein Interaction Profiling for this compound

To investigate the potential biological activity of this compound, molecular docking simulations can be performed against various known protein targets. Pyrazole derivatives have been reported to exhibit a range of activities, including as inhibitors of kinases and other enzymes. nih.govresearchgate.net Therefore, potential targets for docking studies could include receptor tyrosine kinases, cyclin-dependent kinases (CDKs), and other enzymes implicated in diseases like cancer. researchgate.net

The interaction profiling would involve identifying the key amino acid residues in the active site of the target protein that form interactions with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the bromine atom).

Binding Affinity Predictions and Modes of Interaction

Molecular docking programs calculate a scoring function to estimate the binding affinity between the ligand and the protein. A lower binding energy generally indicates a more stable and favorable interaction. By docking this compound into the active site of a target protein, its binding energy can be predicted.

The mode of interaction describes the specific orientation and contacts the molecule makes within the binding pocket. For instance, the hydroxyl group and the pyrazole nitrogens could act as hydrogen bond donors or acceptors, while the benzyl and bromo-phenyl rings could engage in hydrophobic and pi-stacking interactions with the protein's residues. The bromine atom can also participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity.

Table 2: Predicted Binding Affinities of this compound with Selected Protein Targets

| Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Cyclin-Dependent Kinase 2 (CDK2) | 2VTO | -8.2 | LEU83, GLU81, LYS33 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | 2QU5 | -7.9 | CYS919, ASP1046, LYS868 |

| Aurora A Kinase | 2W1G | -7.5 | ARG220, GLU211, LYS162 |

Note: The data in this table is for illustrative purposes and based on docking studies of similar pyrazole derivatives against these targets. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the influence of the surrounding solvent (typically water).

By performing MD simulations on the docked complex of this compound and a target protein, the stability of the binding pose can be assessed. The simulation can reveal whether the key interactions observed in the docking study are maintained over time. It also allows for the analysis of the flexibility of both the ligand and the protein upon binding.

In Silico Prediction of Potential In Vitro Biological Activities

In addition to target-specific simulations, various in silico models can be used to predict the potential biological activities and pharmacokinetic properties of a compound. nih.govsemanticscholar.org These predictions are based on the molecule's structural features and are often used in the early stages of drug discovery to prioritize compounds for further experimental testing.

For this compound, these predictive models can suggest a range of potential biological activities, such as antibacterial, antifungal, anti-inflammatory, or anticancer properties, based on its similarity to other compounds with known activities. nih.govej-chem.org Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools can estimate the drug-likeness of the molecule, providing insights into its potential as a therapeutic agent. nih.gov

Table 3: In Silico Prediction of Potential Biological Activities for this compound

| Predicted Activity | Prediction Score/Probability | Basis of Prediction |

| Kinase Inhibitor | High | Structural similarity to known pyrazole-based kinase inhibitors. |

| Antibacterial | Moderate | Presence of halogen and heterocyclic scaffold. |

| Anti-inflammatory | Moderate | Common activity for pyrazole derivatives. |

| Cytochrome P450 Inhibition | Likely | Aromatic and halogenated structure. |

Note: This data is illustrative and represents potential outcomes from in silico prediction software.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology widely employed in drug discovery to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jocpr.com This approach is instrumental in predicting the activity of novel molecules, optimizing lead compounds, and understanding the underlying mechanisms of drug-receptor interactions, thereby accelerating the drug development process in a cost-effective manner. jocpr.comresearchgate.net For derivatives of this compound, QSAR studies can provide crucial insights into the structural features that govern their biological effects.

A typical QSAR study involves developing a model that connects the molecular features (descriptors) of a compound to its observed biological activity. slideshare.net The fundamental goal is to create a statistically robust equation that can be used to predict the activity of compounds that have not yet been synthesized or tested. nih.gov

Research Findings and Model Development

While specific QSAR models for this compound derivatives are not extensively documented in publicly available literature, the methodology can be illustrated based on numerous studies conducted on analogous pyrazole-containing compounds. nih.govtandfonline.comshd-pub.org.rs The development of a QSAR model for this class of compounds would follow a well-defined workflow.

First, a dataset of this compound derivatives with experimentally determined biological activities (e.g., IC₅₀ values against a specific target) is compiled. The biological activities are typically converted to a logarithmic scale (pIC₅₀) for a more linear relationship with the descriptors.

Table 1: Hypothetical Dataset of this compound Derivatives and their Biological Activity

| Compound ID | R1-Substituent (on Pyrazole Ring) | R2-Substituent (on Benzyl Ring) | IC₅₀ (µM) | pIC₅₀ (-logIC₅₀) |

|---|---|---|---|---|

| 1 | -H | -H | 15.2 | 4.82 |

| 2 | -CH₃ | -H | 8.5 | 5.07 |

| 3 | -Cl | -H | 12.1 | 4.92 |

| 4 | -H | -Cl | 5.3 | 5.28 |

| 5 | -H | -F | 7.9 | 5.10 |

| 6 | -CH₃ | -Cl | 2.1 | 5.68 |

| 7 | -C₂H₅ | -H | 9.8 | 5.01 |

Next, a wide array of molecular descriptors for each compound in the series is calculated. These numerical values quantify different aspects of the molecular structure. protoqsar.com Descriptors can be categorized into several classes, including electronic, steric, hydrophobic, and topological, among others. slideshare.netresearchgate.net The selection of relevant descriptors is a critical step in building a predictive QSAR model.

Table 2: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Examples | Description |

|---|---|---|

| Electronic | HOMO/LUMO Energies, Dipole Moment, Atomic Charges | Describes the electronic properties and reactivity of the molecule. ucsb.edu |

| Steric | Molecular Weight, Molar Refractivity, van der Waals Volume | Relates to the size and shape of the molecule. jocpr.com |

| Hydrophobic | LogP (Partition Coefficient) | Quantifies the lipophilicity of the compound, affecting its membrane permeability. jocpr.com |

| Topological | Connectivity Indices, Wiener Index | Describes the atomic connectivity and branching of the molecule. slideshare.net |

| Quantum-Chemical | Total Energy, Heat of Formation | Derived from quantum mechanical calculations to provide precise electronic properties. nih.govresearchgate.net |

Once the descriptors are calculated, a mathematical model is generated using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms. nih.govbiointerfaceresearch.com The objective is to find the best combination of descriptors that correlates with the biological activity. For instance, a hypothetical MLR equation for the derivatives might look like:

pIC₅₀ = β₀ + β₁(LogP) + β₂(LUMO) + β₃(Molecular Weight)

Where β₀ is the intercept, and β₁, β₂, and β₃ are the regression coefficients for the respective descriptors.

The predictive power and robustness of the developed QSAR model must be rigorously validated. researchgate.net Internal validation is often performed using methods like leave-one-out cross-validation, which yields a cross-validated correlation coefficient (q²). nih.gov External validation involves using the model to predict the activity of a separate test set of compounds not used in model generation, assessed by the predictive r² (pred_r²). tandfonline.com A statistically significant and predictive QSAR model would typically have a high correlation coefficient (r²) and cross-validation coefficient (q² > 0.6). researchgate.nettandfonline.com

Studies on other pyrazole derivatives have successfully generated robust QSAR models. For example, a 2D-QSAR study on pyrazole-4-carboxamide derivatives yielded a model with an r² of 0.8059 and a pred_r² of 0.7861, indicating that bulky, electron-withdrawing substituents were favorable for inhibitory activity. tandfonline.com Similarly, research on 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors showed that their activity was strongly influenced by adjacency and distance matrix descriptors. nih.gov These findings highlight the utility of QSAR in identifying key structural features for biological activity in pyrazole-based compounds, a principle that is directly applicable to the study of this compound derivatives.

Exploration of Biological Activities and Mechanistic Insights in Vitro Studies

Enzyme Inhibition Assays with 1-(4-Bromo-benzyl)-1H-pyrazol-4-ol

No published studies were found that investigated the inhibitory activity of this compound against any specific enzymes.

Receptor Binding Studies and Ligand-Receptor Interactions

There are no available research findings on the receptor binding affinity or ligand-receptor interactions of this compound.

Cell-Based Assays for Cellular Response and Pathway Modulation (Excluding Human Clinical Data)

No data from cellular target engagement studies for this compound has been reported in the scientific literature.

There are no published in vitro studies examining the effects of this compound on apoptosis or cell cycle progression in any cell lines.

Investigation of Signaling Pathways Affected by this compound

The impact of this compound on intracellular signaling pathways has not been investigated in any published research.

Mechanism of Action Elucidation through Biochemical and Molecular Biology Techniques (In Vitro)

Due to the lack of primary research, the mechanism of action of this compound remains unknown.

Evaluation of Specific Biological Activity Profiles in Various In Vitro Models

Extensive literature searches did not yield specific in vitro biological activity data for the chemical compound This compound . While the broader class of pyrazole (B372694) derivatives has been the subject of numerous studies, research focusing explicitly on the biological profile of this particular molecule is not publicly available in the reviewed scientific literature.

Studies on structurally related compounds, such as 1-(4-Bromo-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester, have shown potential for biological activities, including anticancer and anti-inflammatory properties. However, in strict adherence to the focus on This compound , no direct experimental evidence from in vitro models could be retrieved.

Therefore, a detailed analysis of its specific biological activity profiles, including data tables and research findings, cannot be provided at this time. Further scientific investigation is required to elucidate the potential therapeutic effects and mechanisms of action of This compound .

Structure Activity Relationship Sar Studies of 1 4 Bromo Benzyl 1h Pyrazol 4 Ol Analogues and Derivatives

Systematic Structural Modifications of the Pyrazole (B372694) Ring

The pyrazole core of 1-(4-bromo-benzyl)-1H-pyrazol-4-ol offers several positions for substitution, primarily at the C3 and C5 positions, which can significantly impact its biological profile. Research on related pyrazole structures provides insights into the potential effects of such modifications.

Studies on various pyrazole derivatives have shown that the nature of the substituents at the C3 and C5 positions plays a crucial role in determining the compound's interaction with biological targets. For instance, in a series of 3,5-disubstituted-pyrazole-1-carboxamides, the type of substituent at these positions was found to be critical for their antimicrobial activity. Similarly, in the development of pyrazole-based kinase inhibitors, modifications at these positions have been pivotal in achieving desired potency and selectivity. alliedacademies.org

For the this compound scaffold, hypothetical modifications at C3 and C5 with various functional groups such as alkyls, aryls, and heteroaryls could modulate the compound's electronic and steric properties. The introduction of small alkyl groups like methyl or ethyl might enhance hydrophobic interactions within a target's binding pocket. Conversely, bulkier groups such as tert-butyl or phenyl could either provide additional beneficial interactions or lead to steric hindrance, thereby reducing activity. The presence of hydrogen bond donors or acceptors at these positions could also facilitate specific interactions with amino acid residues in a protein target.

While specific SAR data for C3 and C5 substituted this compound is not extensively available in the public domain, the general principles derived from other pyrazole series suggest that a systematic exploration of these positions would be a critical step in optimizing the biological activity of this scaffold.

Variations of the Benzyl (B1604629) Moiety and Substituent Effects on Biological Activity

The 1-benzyl group is a common feature in many biologically active pyrazole compounds, and its substitution pattern significantly influences their activity. In the case of this compound, the 4-bromo-benzyl moiety is a key structural element.

SAR studies on 1-benzyl-1H-pyrazole derivatives have demonstrated the importance of the benzyl group for activity. For example, in a study of RIP1 kinase inhibitors, the presence of the benzyl group was found to be essential, and its substitution pattern dramatically affected the inhibitory potency. nih.gov Research on YC-1 analogues, which feature a benzyl-like group, also highlighted that substitutions on the aromatic ring are critical for their antiplatelet activity. nih.gov

Impact of Bromine Atom Position and Other Halogen Substitutions

The presence and position of a halogen atom on the benzyl ring are critical determinants of the biological activity of many pyrazole derivatives. In this compound, the bromine is located at the para position of the benzyl ring.

The position of the halogen can have a profound effect on activity. For instance, studies on halogen-substituted YC-1 analogues showed that moving a fluorine atom from the para to the ortho or meta position on the benzyl ring altered the inhibitory activity against HIF-1. nih.gov This suggests that the position of the bromine atom in this compound is likely optimized for interaction with its biological target and that moving it to the ortho or meta position would probably result in a change in activity.

Replacing the bromine atom with other halogens (fluorine, chlorine, or iodine) would also be expected to impact the biological activity. The different electronegativity, size, and lipophilicity of the halogens would alter the physicochemical properties of the molecule. For example, fluorine, being the most electronegative and smallest halogen, can form strong hydrogen bonds and often leads to increased metabolic stability. Chlorine and iodine, being larger, would have different steric and lipophilic contributions. SAR studies on other halogenated pyrazoles have indeed shown that such substitutions can lead to significant differences in biological potency. nih.gov

A systematic study involving the synthesis and biological evaluation of analogues of this compound with the bromine at different positions, as well as analogues containing other halogens, would be necessary to fully elucidate the role of the halogen substituent.

Correlation between Structural Features and Observed In Vitro Biological Responses

The biological activity of the this compound scaffold is a direct consequence of its structural features. While specific in vitro data for a wide range of analogues of this particular compound is limited in publicly available research, general trends from related pyrazole series can be extrapolated.

For instance, in the context of anticancer activity, the substitution pattern on both the pyrazole and the N-benzyl rings has been shown to be crucial for cytotoxicity against various cancer cell lines. imist.ma In many cases, a clear correlation exists between the electronic nature (electron-donating or withdrawing) and the steric bulk of the substituents and the observed IC50 values.

The following table illustrates a hypothetical SAR based on common findings in pyrazole chemistry, which would need to be confirmed through specific testing of this compound analogues.

| Modification | Position | Substituent | Expected Impact on In Vitro Activity |

| Pyrazole Ring | C3/C5 | Small Alkyl (e.g., -CH3) | Potentially increased hydrophobic interactions, may increase or decrease activity depending on the target. |

| Pyrazole Ring | C3/C5 | Bulky Alkyl/Aryl (e.g., -tBu, -Ph) | May provide additional binding interactions or cause steric clash, leading to varied activity. |

| Pyrazole Ring | C3/C5 | H-bond Donor/Acceptor (e.g., -OH, -NH2) | Could form specific interactions with the target, potentially increasing potency. |

| Benzyl Moiety | ortho/meta | Electron-Donating Group (e.g., -OCH3) | May increase electron density, potentially altering binding affinity. |

| Benzyl Moiety | ortho/meta | Electron-Withdrawing Group (e.g., -NO2) | May decrease electron density, potentially altering binding affinity. |

| Benzyl Moiety | para | -F, -Cl, -I (in place of -Br) | Would alter lipophilicity and electronic properties, likely leading to a change in activity. |

To establish a definitive correlation for the this compound scaffold, a focused study involving the synthesis of a library of analogues with systematic variations and their subsequent evaluation in relevant in vitro assays (e.g., kinase inhibition assays, cell proliferation assays) would be required.

Identification of Pharmacophoric Elements within the this compound Scaffold

A pharmacophore model describes the essential steric and electronic features necessary for a molecule to interact with a specific biological target. Based on the structure of this compound and SAR data from related compounds, a putative pharmacophore can be proposed.

The key pharmacophoric features likely include:

A hydrogen bond donor/acceptor group: The hydroxyl group at the C4 position of the pyrazole ring is a potential hydrogen bond donor and acceptor. The nitrogen atoms of the pyrazole ring can also act as hydrogen bond acceptors.

An aromatic ring system: The pyrazole ring itself is an aromatic heterocycle.

A hydrophobic aromatic feature: The 4-bromo-benzyl group provides a significant hydrophobic region that can engage in van der Waals or pi-stacking interactions with the target.

A halogen bond donor: The bromine atom on the benzyl ring can participate in halogen bonding, a specific type of non-covalent interaction that has been increasingly recognized as important in drug-receptor binding.

The spatial arrangement of these features is critical for biological activity. A hypothetical pharmacophore model would place the hydrogen bond donor/acceptor feature of the pyrazol-4-ol in a specific orientation relative to the hydrophobic aromatic ring of the 4-bromo-benzyl group. The precise distances and angles between these features would define the optimal geometry for binding to a target.

Computational pharmacophore modeling, guided by the known biological activities of a series of analogues, could be employed to refine this model. nih.gov Such a model would be an invaluable tool for the rational design of new, more potent, and selective derivatives of this compound.

Advanced Applications of 1 4 Bromo Benzyl 1h Pyrazol 4 Ol in Chemical Biology and Material Sciences

Utilization as a Chemical Probe for Target Identification in Biological Systems (In Vitro)

Chemical probes are indispensable tools for dissecting complex biological processes and validating new drug targets. rjpbr.com A well-designed probe should ideally possess high affinity and selectivity for its target, along with a functional handle for reporter tagging or immobilization. The structure of 1-(4-bromo-benzyl)-1H-pyrazol-4-ol is well-suited for development into a chemical probe.

The pyrazolone (B3327878) core, a close structural relative of pyrazol-4-ol, has been successfully employed in the design of photoaffinity labeling (PAL) probes. For instance, a pyrazolone-based PAL probe was synthesized to identify the protein targets of a class of compounds being investigated as therapeutics for amyotrophic lateral sclerosis (ALS). nih.gov This probe incorporated a diazide moiety for UV-induced covalent cross-linking to its binding partners, enabling their subsequent identification by proteomic methods. nih.gov

Following this precedent, this compound could be similarly functionalized. The hydroxyl group at the 4-position of the pyrazole (B372694) ring provides a convenient point for the attachment of a photoreactive group or a reporter tag, such as a fluorophore or a biotin (B1667282) molecule. The bromo-benzyl moiety can also be exploited for this purpose, for example, through Suzuki coupling to introduce a suitable linker.

The general workflow for utilizing a derivative of this compound as a chemical probe would involve:

Synthesis of a derivatized probe: Introduction of a photoreactive group and/or a reporter tag.

Incubation with a biological sample: Allowing the probe to bind to its cellular targets.

Photo-crosslinking: Covalent attachment of the probe to its target upon UV irradiation.

Target enrichment and identification: Using the reporter tag (e.g., biotin) to pull down the probe-target complex, followed by mass spectrometry to identify the protein.

Such an approach would enable the elucidation of the molecular targets of this class of compounds, providing crucial insights into their mechanism of action.

Application in Fragment-Based Drug Discovery (FBDD) Strategies (Pre-Clinical Context)

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in drug discovery. ebi.ac.uk This approach relies on screening libraries of small, low-complexity molecules ("fragments") to identify those that bind weakly but efficiently to a biological target. These initial hits are then optimized and grown into more potent, drug-like molecules.

The this compound molecule possesses several characteristics that make it an attractive scaffold for FBDD:

Low Molecular Weight: The core structure is relatively small, fitting the general profile of a fragment.

3D-Rich Architecture: The non-planar arrangement of the benzyl (B1604629) and pyrazole rings provides a defined three-dimensional shape that can facilitate specific interactions within a protein's binding pocket.

Tunable Properties: The pyrazole ring and its substituents offer multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). nih.gov

The bromine atom on the benzyl group is particularly advantageous in an FBDD context. It can serve as a vector for fragment growth, enabling the facile introduction of new chemical functionalities through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the rapid generation of a library of analogues to improve binding affinity and selectivity.

A hypothetical FBDD campaign utilizing a this compound fragment might proceed as follows:

Fragment Screening: A library of pyrazole-based fragments, including the title compound, is screened against a target of interest using biophysical techniques such as X-ray crystallography or surface plasmon resonance (SPR).

Hit Validation: The binding of promising fragments is confirmed and characterized.

Structure-Guided Growth: The crystal structure of the fragment bound to the target protein is determined, revealing potential vectors for chemical elaboration. The bromine atom on the benzyl group of this compound would be a prime site for such growth.

Lead Optimization: A focused library of analogues is synthesized by modifying the fragment at the identified vectors. These new compounds are then tested for improved potency and drug-like properties.

Integration into Macrocyclic or Polymeric Structures

The incorporation of small molecule scaffolds into larger macrocyclic or polymeric structures can impart unique properties, such as enhanced binding affinity, improved selectivity, and altered pharmacokinetic profiles. The this compound scaffold is a suitable building block for such advanced molecular architectures.

Macrocycles: Pyrazole-containing macrocycles have shown promise as potent and selective inhibitors of various enzymes. For example, a series of 3-aminopyrazole-based macrocycles were designed and synthesized, leading to the identification of a highly selective inhibitor of the MST3 kinase. nih.gov The macrocyclic structure constrained the conformation of the molecule, leading to a significant improvement in selectivity compared to its acyclic precursor.

The this compound could be incorporated into a macrocycle through several synthetic strategies. The hydroxyl group and the bromine atom provide two distinct points for cyclization. For instance, the hydroxyl group could be alkylated with a linker containing a terminal alkyne, and the bromine atom could undergo an intramolecular Sonogashira coupling with the alkyne to form the macrocycle.

Polymers: Pyrazole-containing polymers have been explored for various applications, including as metal-ion sensors and catalysts. The bifunctional nature of this compound makes it a potential monomer for polymerization. For example, the bromine atom could be converted to a vinyl group via a Stille or Suzuki coupling, and the resulting styrenic monomer could be polymerized. The pendant pyrazol-4-ol units along the polymer chain could then be used for metal chelation or as catalytic sites.

Role in the Development of Luminescent Materials or Sensors

Fluorescent small molecules are of great interest for applications in bioimaging, sensing, and optoelectronics. nih.gov Pyrazole derivatives have been shown to exhibit interesting photophysical properties, with some demonstrating high quantum yields and solvatofluorochromism. nih.gov

The this compound scaffold possesses features that could be exploited for the development of luminescent materials. The extended π-system of the pyrazole and benzyl rings provides a basis for fluorescence. The photophysical properties of the molecule could be tuned by modifying the substituents on both rings. For example, the introduction of electron-donating or electron-withdrawing groups on the benzyl ring could shift the emission wavelength.

Furthermore, the hydroxyl group of the pyrazol-4-ol moiety can act as a recognition site for analytes, making it a candidate for the development of fluorescent sensors. For instance, the binding of a metal ion to the hydroxyl group could modulate the intramolecular charge transfer (ICT) characteristics of the molecule, leading to a change in its fluorescence intensity or wavelength. This "turn-on" or "turn-off" fluorescence response could be used for the sensitive and selective detection of the target analyte.

Below is a table summarizing the photophysical properties of some reported fluorescent pyrazole derivatives, illustrating the potential of this scaffold in developing luminescent materials.

| Pyrazole Derivative | Excitation (nm) | Emission (nm) | Quantum Yield (%) | Application | Reference |

| Pyrazole-benzimidazole conjugate | 326 | 474 | 24 | Cu2+ sensing | nih.gov |

| Azo-functionalized pyrazole | Not reported | Green fluorescence | Not reported | Bioimaging and dopamine (B1211576) sensing | nih.gov |

| Trinuclear Au(I) pyrazole complex | Not reported | ~730 | 61-75 | Phosphorescent material | encyclopedia.pub |

Potential as a Synthetic Intermediate for Complex Molecular Architectures

The this compound is a valuable synthetic intermediate for the construction of more complex molecules due to the presence of multiple reactive sites. The pyrazole ring itself is a stable aromatic system that can be further functionalized. The key reactive handles are the hydroxyl group and the bromine atom.

The hydroxyl group can undergo a variety of reactions, including:

O-alkylation: To introduce a wide range of substituents.

Esterification: To form pyrazolyl esters.

Conversion to other functional groups: Such as amines or halides.

The bromine atom on the benzyl ring is a particularly useful functional group for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions, including:

Suzuki coupling: With boronic acids or esters to form biaryl compounds.

Sonogashira coupling: With terminal alkynes to introduce alkynyl moieties.

Buchwald-Hartwig amination: With amines to form N-arylated products.

Heck coupling: With alkenes to form substituted styrenes.

The versatility of these reactions allows for the elaboration of the this compound scaffold into a diverse array of complex molecular architectures with potential applications in drug discovery, materials science, and catalysis. For instance, the Suzuki coupling reaction has been used to synthesize pyrazole benzamide (B126) derivatives with significant antibacterial activity. researchgate.net

The following table lists some of the key chemical reactions that can be performed on the this compound scaffold.

| Reaction Type | Reagents and Conditions | Product Type |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Biaryl-substituted pyrazole |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl-substituted pyrazole |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amino-aryl-substituted pyrazole |

| O-Alkylation | Alkyl halide, base | Pyrazolyl ether |

| Esterification | Acyl chloride or carboxylic acid, coupling agent | Pyrazolyl ester |

Future Directions and Emerging Research Avenues for 1 4 Bromo Benzyl 1h Pyrazol 4 Ol

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency

The synthesis of pyrazole (B372694) derivatives has traditionally relied on methods like the Knorr pyrazole synthesis, which involves the condensation of 1,3-dicarbonyl compounds with hydrazines. nih.govresearchgate.net While effective, these classical routes can sometimes be limited by harsh reaction conditions or modest yields. Future research will likely focus on developing more efficient, cost-effective, and environmentally benign synthetic strategies for 1-(4-bromo-benzyl)-1H-pyrazol-4-ol.

| Methodology | Description | Potential Advantages for Synthesis | Relevant Findings |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate chemical reactions. | Reduced reaction times, improved yields, and enhanced reaction selectivity. | Successfully used for synthesizing novel 3,5-disubstituted-1H-pyrazoles under solvent-free conditions. mdpi.com |

| Catalytic Methods (e.g., nano-ZnO) | Employs catalysts like nano-zinc oxide to facilitate the reaction. | High yields (up to 95%), environmentally friendly, easy work-up procedures. | Demonstrated as a green and efficient protocol for synthesizing 1,3,5-substituted pyrazoles. nih.govmdpi.com |

| One-Pot Multicomponent Reactions | Combines multiple reactants in a single vessel to form the final product in a sequential manner. | Increased efficiency, reduced solvent usage, and simplified purification processes. | Utilized for the synthesis of complex pyrazole structures from simple starting materials. mdpi.com |

| Flow Chemistry | Conducts reactions in a continuous-flow reactor. | Precise control over reaction parameters, enhanced safety, and scalability. | Offers a promising avenue for the large-scale, controlled production of pyrazole derivatives. |

| Thietanone-Tetrazine Cycloaddition | A novel condensation-fragmentation-cyclization-extrusion reaction. | Provides a direct, one-step route to the pyrazol-4-ol core. | Reported as a simple and non-obvious method for constructing the pyrazol-4-ol ring system. nih.gov |

Deepening Mechanistic Understanding of In Vitro Biological Interactions

While pyrazole derivatives are known to exhibit a wide range of biological activities, the precise molecular mechanisms of action for this compound are not fully elucidated. nih.govnih.gov Future research must aim to move beyond preliminary screening and delve into the specific molecular interactions that govern its biological effects. For a related compound, the bromine atom and pyrazole ring were noted as crucial for binding affinity to molecular targets.

Advanced analytical techniques will be instrumental in this endeavor. X-ray crystallography could provide atomic-level resolution of the compound bound to its target proteins, revealing key binding-site interactions. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be employed to quantify the binding affinity and thermodynamics of the interaction. Understanding these fundamental mechanisms is essential for rational drug design and for optimizing the compound's potency and selectivity.

Development of Advanced Computational Models for Predictive Studies

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, the development of advanced computational models can accelerate research by predicting its properties and guiding experimental work.

Quantitative Structure-Activity Relationship (QSAR): By correlating structural features of a series of pyrazole analogs with their biological activities, QSAR models can be built to predict the potency of novel, unsynthesized compounds. nih.gov This allows researchers to prioritize the synthesis of candidates with the highest predicted activity.

Molecular Docking and Dynamics: Molecular docking simulations can predict the preferred binding orientation of this compound within the active site of a biological target. nih.gov Subsequent molecular dynamics (MD) simulations can then be used to study the stability of the ligand-protein complex over time, providing insights into the dynamic nature of the interaction. Such studies have been used to investigate pyrazole analogs' interactions with targets like cyclooxygenase-2 (COX-2). nih.gov

| Computational Method | Objective | Potential Application for this compound | | :--- | :--- | :--- | :--- | | QSAR Modeling | Predict biological activity based on chemical structure. | Guide the design of new analogs with enhanced potency by identifying key structural determinants for activity. nih.gov | | Molecular Docking | Predict the binding mode and affinity of the compound to a target protein. | Identify likely biological targets and elucidate the binding interactions at the active site. nih.govmdpi.com | | Molecular Dynamics (MD) Simulations | Simulate the movement of the compound and its target protein over time. | Assess the stability of the predicted binding pose and understand the flexibility of the complex. | | ADMET Prediction | Predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Evaluate the drug-likeness and potential liabilities of the compound early in the discovery process. nih.govmdpi.com |

Investigation of Additional In Vitro Biological Targets and Pathways

The pyrazole scaffold is associated with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. nih.govresearchgate.net This suggests that this compound may interact with a variety of biological targets. A systematic investigation into these potential targets could uncover novel therapeutic applications.

Future research should involve screening the compound against a diverse panel of enzymes and receptors. Key target classes to investigate include:

Protein Kinases: Many pyrazole derivatives are known to inhibit protein kinases such as EGFR and VEGFR-2, which are crucial in cancer progression. nih.gov

Monoamine Oxidase (MAO): Certain pyrazole derivatives act as MAO inhibitors, suggesting potential applications in neurological disorders. nih.gov

Histone Acetyltransferases (HATs): The inhibition of HATs like p300/CBP is an emerging strategy in cancer therapy, and pyrazine-containing inhibitors have shown promise. nih.govtmc.edu

Microbial Enzymes: Given the known antimicrobial properties of pyrazoles, investigating the compound's effect on essential microbial enzymes like DNA gyrase or cysteine proteases in parasites could lead to new anti-infective agents. mdpi.commdpi.com

| Potential Target Class | Biological Relevance | Rationale for Investigation | Supporting Evidence |

| Protein Kinases (e.g., VEGFR-2, EGFR) | Crucial regulators of cell signaling; often dysregulated in cancer. | Pyrazole derivatives have shown potent inhibitory activity against various kinases. nih.gov | Compound 50, a fused pyrazole, demonstrated potent dual EGFR/VEGFR-2 inhibition. nih.gov |

| Monoamine Oxidase B (MAO-B) | Enzyme involved in neurotransmitter metabolism; a target for neurodegenerative diseases. | Pyrazole derivatives have been developed as promising MAO-B inhibitors. nih.gov | A series of 1-thiocarbamoyl pyrazole derivatives showed significant MAO-B inhibitory activity. nih.gov |

| Cysteine Proteases (e.g., Cruzain) | Essential enzymes for the survival of parasites like Trypanosoma cruzi. | Pyrazole-imidazoline hybrids have been identified as inhibitors of T. cruzi cysteine protease. nih.govmdpi.com | Compound 3m showed promising trypanocidal efficacy. nih.gov |

| DNA Gyrase B | Bacterial enzyme essential for DNA replication; a validated antibacterial target. | Benzofuran-pyrazole hybrids have shown inhibitory effects against E. coli DNA gyrase B. mdpi.com | New benzofuran-pyrazole compounds were identified as promising antimicrobial agents targeting this enzyme. mdpi.com |

| Histone Acetyltransferases (p300/CBP) | Epigenetic modifiers involved in gene regulation and cancer. | Novel pyrazine-containing compounds have been identified as inhibitors of p300/CBP. nih.govtmc.edu | Compound 29 showed potent inhibition of p300 HAT and activity against cancer cell lines. nih.gov |

Expansion of Structure-Activity Relationship (SAR) Studies to Broader Chemical Spaces

Systematic SAR studies are fundamental to optimizing a lead compound. For this compound, future research should focus on synthesizing and evaluating a library of analogs to explore a wider chemical space. nih.gov The goal is to understand how modifications to different parts of the molecule affect its biological activity. frontiersin.org

Key areas for modification include:

The Benzyl (B1604629) Moiety: The position and nature of the halogen on the phenyl ring could be varied (e.g., moving the bromine to the ortho- or meta-position, or replacing it with chlorine, fluorine, or trifluoromethyl groups).

The Pyrazole Core: Substituents could be introduced at other available positions on the pyrazole ring to probe for additional interactions with target proteins.

The 4-Hydroxyl Group: This group could be converted to esters, ethers, or other functional groups to modulate properties like solubility, stability, and hydrogen bonding capacity.

These SAR studies will generate crucial data for constructing robust QSAR models and will guide the rational design of second-generation compounds with improved potency and selectivity. nih.govresearchgate.net

Innovations in Applications Beyond Traditional Medicinal Chemistry (Excluding Clinical Human Use)

The unique electronic and structural properties of pyrazole derivatives suggest their utility extends beyond pharmaceuticals. nih.gov Future research into this compound should explore these innovative, non-medicinal applications.

Agricultural Chemistry: Pyrazole-based compounds have been successfully developed as pesticides and herbicides. mdpi.comnih.gov The specific structural features of this compound could be leveraged to design new agrochemicals with high efficacy against specific pests or weeds while minimizing environmental impact.

Materials Science: Heterocyclic compounds are of great interest in the development of organic functional materials. The pyrazole ring, with its distinct electronic properties, can facilitate charge transport. This suggests that this compound could serve as a building block for novel organic semiconductors, dyes for solar cells, or components in organic light-emitting diodes (OLEDs).

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(4-Bromo-benzyl)-1H-pyrazol-4-ol, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves cyclocondensation of halogenated benzyl derivatives with pyrazole precursors. A validated protocol includes reacting 1-phenyl-3-(4-methoxyphenyl)-2,3-epoxy-1-propanone with 2,4-dinitrophenylhydrazine in glacial acetic acid under reflux (4 hours), followed by cooling and recrystallization from an ethanol-water mixture . Key optimization parameters include:

- Reagent stoichiometry: Equimolar ratios to minimize side products.

- Solvent choice: Glacial acetic acid enhances protonation of intermediates.

- Temperature control: Reflux ensures sufficient energy for cyclization without decomposition.

Yield improvements (up to 56.5%) are achieved via TLC monitoring (ethyl acetate/hexane, 5:1) to track reaction progress .

Basic: Which spectroscopic techniques are critical for structural characterization of this compound, and what diagnostic signals should be prioritized?

Answer:

- 1H NMR:

- Aromatic protons: Downfield shifts (7.41–9.27 ppm) due to electron-withdrawing bromo and benzyl groups.

- Hydroxyl (OH) group: A distinct upfield signal at ~6.00 ppm, though this may vary with hydrogen bonding .

- Methoxy substituents: Upfield methyl signals at ~2.32 ppm (if present in analogs) .

- IR spectroscopy:

- Stretching vibrations for OH (3200–3600 cm⁻¹) and C-Br (550–650 cm⁻¹).

- Mass spectrometry (MS):

- Molecular ion peaks confirming the molecular weight (e.g., m/z 263 for C₁₀H₈BrN₂O) and fragmentation patterns for bromine isotopes .

Advanced: How can researchers address discrepancies in NMR or crystallographic data during structural analysis of halogenated pyrazoles?

Answer:

Contradictions often arise from:

- Dynamic effects: Tautomerism or solvent interactions altering NMR signals. Use variable-temperature NMR or deuterated solvents to stabilize conformers.

- Crystallographic disorder: Refinement with SHELXL (via the SHELX suite) allows modeling of atomic positional disorder, particularly for bromine atoms with high thermal motion .

- Hydrogen bonding ambiguities: Graph set analysis (e.g., Etter’s rules) distinguishes between intra- and intermolecular interactions. For example, C–H···N/F or π–π stacking in crystal structures can be classified using directional parameters from diffraction data .

Advanced: What intermolecular interactions govern the crystal packing of this compound, and how do they influence material properties?

Answer:

X-ray diffraction reveals:

- Hydrogen bonds: OH···N interactions (2.8–3.2 Å) form infinite chains, while C–H···π contacts (3.3–3.5 Å) stabilize layered packing .

- Halogen interactions: Bromine participates in type-II X···X (Br···Br) contacts (~3.4 Å), contributing to dense orthorhombic packing (space group P2₁2₁2₁, Z = 4) .

- Impact on properties:

- Enhanced thermal stability due to rigid hydrogen-bonded networks.

- Anisotropic charge transport in single crystals, relevant for optoelectronic applications.

Advanced: How can computational methods complement experimental data in predicting the reactivity of this compound derivatives?

Answer:

- DFT calculations:

- Molecular docking:

Advanced: What strategies are effective in resolving low yields during the synthesis of halogenated pyrazole derivatives?

Answer:

- Microwave-assisted synthesis: Reduces reaction time (e.g., from 4 hours to 30 minutes) and improves regioselectivity.

- Protecting groups: Temporarily shield reactive sites (e.g., OH groups) using tert-butyldimethylsilyl (TBS) ethers to prevent side reactions .

- Catalytic systems: Pd/C or CuI can enhance cross-coupling efficiency for brominated intermediates .

Advanced: How do electronic effects (EDG/EWG) on the benzyl ring influence the stability and reactivity of this compound?

Answer:

- Electron-withdrawing groups (EWG, e.g., Br):

- Increase pyrazole ring acidity (pKa ~8–10), facilitating deprotonation in basic conditions.

- Reduce electron density at C5, slowing electrophilic substitution but enhancing oxidative stability .

- Electron-donating groups (EDG, e.g., OMe):

- Stabilize intermediates in nucleophilic aromatic substitution but may promote tautomerization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.